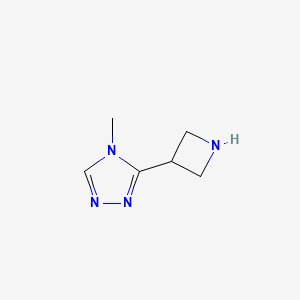

3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole

CAS No.: 1316225-74-7

Cat. No.: VC2945196

Molecular Formula: C6H10N4

Molecular Weight: 138.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1316225-74-7 |

|---|---|

| Molecular Formula | C6H10N4 |

| Molecular Weight | 138.17 g/mol |

| IUPAC Name | 3-(azetidin-3-yl)-4-methyl-1,2,4-triazole |

| Standard InChI | InChI=1S/C6H10N4/c1-10-4-8-9-6(10)5-2-7-3-5/h4-5,7H,2-3H2,1H3 |

| Standard InChI Key | SHVPNNANYWBJCL-UHFFFAOYSA-N |

| SMILES | CN1C=NN=C1C2CNC2 |

| Canonical SMILES | CN1C=NN=C1C2CNC2 |

Introduction

Chemical Structure and Properties

Molecular Structure

3-(Azetidin-3-yl)-4-methyl-4H-1,2,4-triazole consists of a 1,2,4-triazole ring with a methyl group attached to the N-4 position and an azetidin-3-yl group at the C-3 position . The compound is frequently studied in its dihydrochloride salt form for enhanced stability and solubility in various research applications. The parent compound has a molecular formula of C6H10N4, while the dihydrochloride salt form has a molecular formula of C6H12Cl2N4 .

Physical and Chemical Properties

The compound exhibits distinctive physical and chemical properties that make it suitable for various applications in medicinal chemistry. The dihydrochloride salt form has a molecular weight of 211.09 g/mol . The structure allows for multiple hydrogen bonding interactions, which may contribute to its biological activities through specific interactions with proteins and enzymes.

Chemical Identifiers and Properties

Table 1: Chemical Identifiers and Properties of 3-(Azetidin-3-yl)-4-methyl-4H-1,2,4-triazole dihydrochloride

| Property | Value |

|---|---|

| CAS No. | 1992996-05-0 |

| Molecular Formula | C6H12Cl2N4 |

| Molecular Weight | 211.09 g/mol |

| IUPAC Name | 3-(azetidin-3-yl)-4-methyl-1,2,4-triazole;dihydrochloride |

| Standard InChI | InChI=1S/C6H10N4.2ClH/c1-10-4-8-9-6(10)5-2-7-3-5;;/h4-5,7H,2-3H2,1H3;2*1H |

| Standard InChIKey | NPOSBOGJDAGSFB-UHFFFAOYSA-N |

| SMILES | CN1C=NN=C1C2CNC2.Cl.Cl |

| PubChem Compound | 75485572 |

| Parent Compound CID | 66509943 |

Synthesis Methods

The synthesis of triazole derivatives generally involves reactions such as:

-

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions

-

Condensation of hydrazine derivatives with appropriate carbonyl compounds

-

Ring transformations of other heterocyclic systems

-

Substitution reactions to introduce the methyl group at the N-4 position

For the specific attachment of the azetidin-3-yl group to the triazole ring, methods likely involve coupling reactions between appropriately functionalized precursors. The final step would typically involve conversion to the dihydrochloride salt for stability and solubility purposes.

Biological Activities

Pharmacological Profile

3-(Azetidin-3-yl)-4-methyl-4H-1,2,4-triazole exhibits diverse biological activities, primarily due to its ability to interact with various biological targets. The compound's heterocyclic structure allows for specific interactions with enzymes and receptors, potentially modulating their activities and leading to various pharmacological effects.

Mechanism of Action

The biological activity of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole likely stems from its ability to modulate enzyme activity or receptor function. The triazole moiety is known to interact with various biological targets through hydrogen bonding and other non-covalent interactions, while the azetidine ring may contribute to specific binding profiles with target proteins.

The compound may function through several mechanisms:

-

Enzyme inhibition: The compound may bind to the active site of specific enzymes, preventing substrate binding and inhibiting enzymatic activity

-

Receptor modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways

-

Interference with protein-protein interactions: The compound may disrupt critical protein-protein interactions involved in disease processes

Research Applications

Current Research Areas

Research on 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole is ongoing, with focus on several key areas:

-

Medicinal chemistry applications: The compound serves as a valuable building block for the development of new therapeutic agents with improved efficacy and safety profiles

-

Structure-activity relationship studies: Research aims to understand how structural modifications affect biological activity, guiding the design of more potent derivatives

-

Pharmacological investigations: Studies explore specific biological targets and mechanisms of action

-

Drug delivery systems: Research on formulation strategies to enhance bioavailability and tissue targeting

Future Research Directions

Future research directions for 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole may include:

-

Development of derivatives with enhanced pharmacological profiles through structural modifications

-

Exploration of novel therapeutic applications in areas beyond current investigations

-

Detailed investigation of specific molecular targets using advanced techniques such as crystallography and computational modeling

-

Optimization of synthetic routes for efficient production and scale-up

-

In vivo studies to assess efficacy and safety in animal models of disease

Comparative Analysis

Related Compounds

Several compounds structurally related to 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole have been reported in the literature, providing valuable insights into structure-activity relationships:

-

3-(Azetidin-3-yl)-4-ethyl-4H-1,2,4-triazole (CAS: 1514570-79-6): Similar structure but with an ethyl group instead of methyl at the N-4 position

-

4-(Azetidin-3-yl)-4H-1,2,4-triazole (CAS: 1495939-85-9): Different position of the azetidin-3-yl group

-

Other triazole derivatives with various substituents at different positions

Structure-Activity Relationships

Comparing the structures and reported activities of these related compounds provides insights into structure-activity relationships:

-

The position of substitution on the triazole ring significantly affects biological activity

-

The nature of the alkyl group at the N-4 position (methyl vs. ethyl) may influence potency and selectivity for specific targets

-

The presence of the azetidin-3-yl group appears to be a critical determinant of biological activity

-

Modifications to the azetidine ring can alter pharmacokinetic properties and target selectivity

Table 2: Comparison of 3-(Azetidin-3-yl)-4-methyl-4H-1,2,4-triazole with Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|---|

| 3-(Azetidin-3-yl)-4-methyl-4H-1,2,4-triazole | 1992996-05-0 (as diHCl) | C6H10N4 (free base) | 150.17 g/mol (free base) | Reference compound |

| 3-(Azetidin-3-yl)-4-ethyl-4H-1,2,4-triazole | 1514570-79-6 | C7H12N4 | 152.2 g/mol | Ethyl instead of methyl at N-4 position |

| 4-(Azetidin-3-yl)-4H-1,2,4-triazole | 1495939-85-9 | C5H8N4 | 124.14 g/mol | No methyl group, different substitution position |

Source:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume